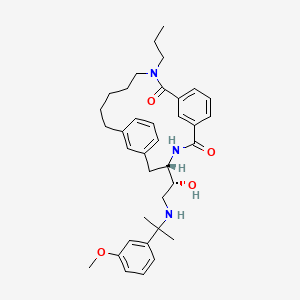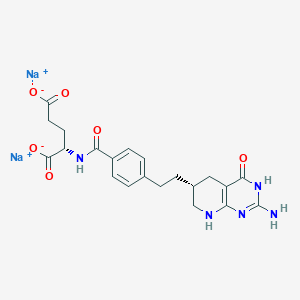
AChE-IN-35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-35 is a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This compound has an IC50 value of 5.88 μM, indicating its effectiveness in inhibiting acetylcholinesterase activity . The molecular formula of this compound is C20H16N8O5, and it has a molecular weight of 448.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-35 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of specific pyrrol-2-yl derivatives with various reagents under controlled conditions . The reaction conditions typically include the use of solvents like ethanol and catalysts to facilitate the reactions. The temperature is maintained at around 30-35°C using a cold water bath to ensure optimal reaction rates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: AChE-IN-35 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against acetylcholinesterase .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their effectiveness in inhibiting acetylcholinesterase and their potential use in therapeutic applications .
Applications De Recherche Scientifique
AChE-IN-35 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and developing new inhibitors . In biology, it is used to study the role of acetylcholinesterase in neurotransmission and its potential as a target for treating neurological disorders . In medicine, this compound is being investigated for its potential use in treating diseases like Alzheimer’s, where acetylcholinesterase inhibitors are known to improve cognitive function . In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
AChE-IN-35 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . The molecular targets involved in this mechanism include the catalytic site of acetylcholinesterase and the peripheral anionic site, which are crucial for the enzyme’s activity . The binding of this compound to these sites induces conformational changes in the enzyme, inhibiting its activity and prolonging the action of acetylcholine .
Comparaison Avec Des Composés Similaires
AChE-IN-35 is unique compared to other acetylcholinesterase inhibitors due to its specific structure and high inhibitory activity. Similar compounds include Donepezil, Rivastigmine, and Galantamine, which are also used as acetylcholinesterase inhibitors . this compound has shown higher potency and selectivity in inhibiting acetylcholinesterase, making it a promising candidate for further research and development .
List of Similar Compounds:- Donepezil
- Rivastigmine
- Galantamine
- Tacrine
- Huperzine A
These compounds share similar mechanisms of action but differ in their chemical structures and inhibitory activities .
Propriétés
Formule moléculaire |
C20H16N8O5 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
3-amino-7-(4-methylanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C20H16N8O5/c1-10-2-4-11(5-3-10)23-18-16(28(32)33)20(14(9-21)17(22)25-26-18)13-8-12(27(30)31)6-7-15(13)24-19(20)29/h2-8,23,25-26H,22H2,1H3,(H,24,29) |
Clé InChI |
NSLQDNFIWLIXFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)







